4-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran 4-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran
Brand Name: Vulcanchem
CAS No.: 1142274-84-7
VCID: VC11720084
InChI: InChI=1S/C11H14N.HI.Zn/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h2-3,6-7H,4-5,8-10H2;1H;/q-1;;+2/p-1
SMILES: C1CCN(C1)CC2=CC=[C-]C=C2.[Zn+]I
Molecular Formula: C11H14INZn
Molecular Weight: 352.5 g/mol

4-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran

CAS No.: 1142274-84-7

Cat. No.: VC11720084

Molecular Formula: C11H14INZn

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

4-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran - 1142274-84-7

Specification

CAS No. 1142274-84-7
Molecular Formula C11H14INZn
Molecular Weight 352.5 g/mol
IUPAC Name iodozinc(1+);1-(phenylmethyl)pyrrolidine
Standard InChI InChI=1S/C11H14N.HI.Zn/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h2-3,6-7H,4-5,8-10H2;1H;/q-1;;+2/p-1
Standard InChI Key GGKGBRHVBPMXSE-UHFFFAOYSA-M
SMILES C1CCN(C1)CC2=CC=[C-]C=C2.[Zn+]I
Canonical SMILES C1CCN(C1)CC2=CC=[C-]C=C2.[Zn+]I

Introduction

4-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran is an organozinc compound widely used in organic synthesis. It consists of a phenyl group connected to a pyrrolidino group through a methylene bridge, with zinc iodide providing the metal component. Tetrahydrofuran (THF) serves as the solvent, stabilizing the compound and facilitating its reactivity in various chemical transformations.

Synonyms and Identifiers

  • PubChem CID: 24722641

  • IUPAC Name: iodo[4-(1-pyrrolidinylmethyl)phenyl]zinc

  • InChI Key: GGKGBRHVBPMXSE-UHFFFAOYSA-M (as per PubChem) or JBGFEYVXYPZHLY-UHFFFAOYSA-M (as per Sigma-Aldrich)

Physical Form

  • The compound is typically available as a liquid solution in tetrahydrofuran.

Applications in Organic Synthesis

4-[(1-Pyrrolidino)methyl]phenylzinc iodide is primarily used in the Negishi coupling reaction, a palladium-catalyzed process that facilitates the formation of carbon-carbon bonds between organic halides (aryl or vinyl halides) and organozinc compounds. This reaction is crucial for synthesizing complex organic molecules with specific functionalities.

Reactivity and Stability

The presence of the pyrrolidino moiety enhances the nucleophilicity of the zinc center, making it a valuable reagent in synthetic organic chemistry. Tetrahydrofuran plays a significant role in stabilizing the compound and facilitating its reactivity by coordinating with the zinc atom, similar to other zinc complexes in THF solutions .

Comparison with Similar Compounds

Compound NameUnique Features
3-[(1-Pyrrolidino)methyl]phenylzinc iodideSimilar structure but different substitution pattern
4-[(4-Morpholino)methyl]phenylzinc iodideContains a morpholino group, affecting reactivity
Phenylzinc iodideA simpler structure lacking substituents that enhance reactivity
2-(Ethoxycarbonyl)phenylzinc bromideDifferent halogen and functional group affecting reactivity

Research Findings and Studies

Research on 4-[(1-Pyrrolidino)methyl]phenylzinc iodide focuses on its reactivity with different electrophiles and its behavior in various solvent systems. These studies are crucial for understanding the compound's utility in synthetic pathways and optimizing reaction conditions for desired outcomes.

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